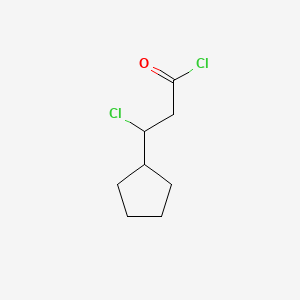

3-Chloro-3-cyclopentylpropionyl chloride

Description

Academic Significance of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as highly valuable intermediates in modern organic synthesis. numberanalytics.comfiveable.me Characterized by a reactive -COCl functional group, they are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. fiveable.mewikipedia.org This substitution dramatically increases the chemical reactivity of the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. numberanalytics.comfiveable.me

The paramount importance of acyl chlorides stems from their versatility as acylating agents, enabling the efficient construction of key chemical bonds. numberanalytics.com They are instrumental in the synthesis of numerous other carboxylic acid derivatives, including esters, amides, and acid anhydrides, through nucleophilic acyl substitution reactions. fiveable.mewikipedia.org These reactions are fundamental in the production of a vast array of commercially and biologically important molecules, such as pharmaceuticals, agrochemicals, and polymers. numberanalytics.com The high reactivity of acyl chlorides, which surpasses that of other carboxylic acid derivatives, allows these transformations to proceed rapidly and often in high yield, making them a cornerstone of synthetic chemistry. wikipedia.orgsavemyexams.com

Structural Attributes of 3-Chloro-3-cyclopentylpropionyl Chloride and its Unique Position within the Acyl Halide Class

This compound is a distinct molecule within the acyl halide class, possessing a unique combination of structural features that dictate its chemical behavior. Its molecular framework is built upon a three-carbon propionyl chloride chain. The defining characteristics are the substituents at the third carbon position (the alpha-carbon relative to the carbonyl group): a cyclopentyl ring and a chlorine atom.

This specific arrangement confers bifunctionality and introduces significant structural complexity compared to simple acyl chlorides like acetyl chloride or even 3-chloropropionyl chloride. wikipedia.orgpatsnap.com The key attributes are:

The Acyl Chloride Group (-COCl): This functional group is the primary site of reactivity for nucleophilic acyl substitution, a characteristic shared with all acyl chlorides. fiveable.me

The Cyclopentyl Group: This bulky, non-polar cycloalkane ring introduces considerable steric hindrance around the alpha-carbon. This bulk can influence the approach of nucleophiles to both the alpha-carbon and, to a lesser extent, the carbonyl carbon, potentially moderating reactivity or favoring specific reaction pathways.

The Alpha-Chloro Substituent: The presence of a chlorine atom on the carbon adjacent to the carbonyl group is a critical feature. The electronegativity of this chlorine atom exerts a powerful electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles. Furthermore, this chlorine atom represents a second reactive site, susceptible to its own nucleophilic substitution (SN2) reactions. taylorandfrancis.com

The combination of a highly reactive acyl chloride, a sterically demanding cyclopentyl group, and a reactive alpha-chloro substituent positions this compound as a specialized bifunctional building block. This structure allows for sequential reactions, where one functional group can be reacted selectively while leaving the other intact for subsequent transformations, offering a route to complex molecular architectures.

Table 1: Physicochemical Properties of Related Compounds

| Property | 3-Cyclopentylpropionyl chloride lookchem.comfishersci.ca | 3-Chloropropionyl chloride patsnap.comvandemark.com |

|---|---|---|

| Molecular Formula | C₈H₁₃ClO | C₃H₄Cl₂O |

| Molecular Weight | 160.64 g/mol | 126.97 g/mol |

| Appearance | Light yellow liquid | Clear or yellowish liquid |

| Boiling Point | 199.5 °C at 760 mmHg | 143-145 °C |

| Density | 1.062 g/cm³ | 1.33 g/cm³ |

Overview of Research Directions and Unaddressed Challenges Pertaining to the Compound

While comprehensive research focusing specifically on this compound is not extensively documented in publicly available literature, its structure suggests clear potential research directions and inherent synthetic challenges.

Potential Research Directions: The compound's bifunctional nature makes it a potentially valuable intermediate in the synthesis of complex target molecules, particularly in medicinal chemistry and materials science. Research could be directed towards its use as a scaffold for creating novel chemical libraries. For example, the acyl chloride handle could be used to react with a series of amines to form amides, followed by substitution of the alpha-chloro group to introduce further diversity. Its structural similarity to compounds used in the development of 17β-Hydroxysteroid dehydrogenase inhibitors suggests its potential as a starting material for analogous biologically active molecules. lookchem.com

Unaddressed Challenges: The primary challenge pertaining to this compound is its synthesis. The creation of a quaternary carbon center bearing both a chlorine atom and a cyclopentyl group, alpha to a carbonyl, is a non-trivial synthetic task. Challenges would include:

Selective Chlorination: Developing a method to selectively chlorinate the alpha-position of 3-cyclopentylpropionic acid without side reactions.

Precursor Synthesis: Efficiently synthesizing the precursor, 3-chloro-3-cyclopentylpropionic acid, which would then be converted to the target acyl chloride, likely using standard reagents like thionyl chloride or oxalyl chloride. ontosight.ai

Reactivity Control: A significant challenge in its application would be controlling its reactivity. When reacting with a nucleophile, a mixture of products could result from attack at the highly reactive acyl chloride carbon versus SN2 substitution at the alpha-chloro position. Developing reaction conditions that favor one pathway over the other would be a critical and unaddressed research problem.

Further investigation is required to develop efficient synthetic routes to this compound and to fully explore and control its unique reactivity, thereby unlocking its potential as a versatile synthetic intermediate. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₂Cl₂O |

| 3-Cyclopentylpropionyl chloride | C₈H₁₃ClO |

| 3-Cyclopentylpropionic acid | C₈H₁₄O₂ |

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

| Acetyl chloride | C₂H₃ClO |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3-cyclopentylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACGLVWJVFOXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 3 Cyclopentylpropionyl Chloride

Optimized Routes for the Preparation of the Compound from Precursor Acids

The primary route to 3-Chloro-3-cyclopentylpropionyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-chloro-3-cyclopentylpropanoic acid. Optimization of this conversion is crucial for industrial-scale production, focusing on maximizing yield and purity while minimizing reaction times and byproducts.

Commonly employed chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). humanjournals.comlibretexts.org The choice of reagent and reaction conditions significantly impacts the efficiency of the synthesis. For instance, the reaction with thionyl chloride is often favored due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. lookchem.com Catalytic amounts of N,N-dimethylformamide (DMF) are frequently used to accelerate the reaction with thionyl chloride and oxalyl chloride. acs.org

While specific optimization data for this compound is not extensively published, analogies can be drawn from the synthesis of similar structures like 3-chloropropionyl chloride. Patents for the synthesis of 3-chloropropionyl chloride from 3-chloropropionic acid using phosphorus trichloride detail reaction temperatures between 50-90°C, with optimal temperatures in the 70-75°C range, achieving yields as high as 92%. elsevierpure.comgoogle.com Another approach for a related compound involved the use of bis(trichloromethyl) carbonate (triphosgene) in toluene (B28343) at room temperature, resulting in a 98.5% yield after 8 hours. chemicalbook.com These conditions provide a strong starting point for the optimization of the target compound's synthesis.

Table 1: Comparison of Chlorinating Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., ACN), often with catalytic DMF, reflux. lookchem.comtandfonline.com | Gaseous byproducts (SO₂, HCl) simplify workup. lookchem.com | Can require heating; excess reagent may need to be removed. tandfonline.com |

| Oxalyl Chloride ((COCl)₂) | DCM at room temperature with catalytic DMF. tandfonline.com | Milder conditions, often more selective than SOCl₂. acs.org | More expensive than SOCl₂. acs.org |

| Phosphorus Trichloride (PCl₃) | Neat or in a solvent, often requires heating. humanjournals.comelsevierpure.com | Effective for many carboxylic acids. | Produces phosphorous acid as a byproduct, which can complicate purification. lookchem.com |

| Cyanuric Chloride | Loaded on a resin or used with a base. benthamdirect.com | Solid reagent can simplify purification; can be used under milder conditions. | May require specific catalytic systems. |

Exploration of Novel Chlorinating Reagents and Catalytic Systems

The development of novel chlorinating agents and catalytic systems is driven by the need for milder, more selective, and more environmentally friendly methods for acyl chloride synthesis. Research in this area has led to several promising alternatives to traditional reagents.

One innovative approach involves the use of solid-phase chlorinating reagents. For example, cyanuric chloride loaded onto a modified Wang resin has been successfully employed to convert carboxylic acids to their corresponding acyl chlorides. This method simplifies the purification process as the reagent can be easily filtered off. benthamdirect.com Another novel reagent system is the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which allows for the rapid generation of acyl chlorides under mild conditions. organic-chemistry.org

Catalytic systems have also been a focus of innovation. While DMF is a common catalyst, research has explored other systems to enhance reactivity and selectivity. For instance, Brønsted acids have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering a cheaper alternative to traditional catalysts. nih.gov A comparative study on the reactivity of various chlorinating agents in combination with triphenylphosphine (B44618) (PPh₃) revealed that the reactivity is highly dependent on the substituents of the chlorinating agent. Agents with electron-withdrawing groups, such as those containing COCCl₃ and CN substituted trichloromethyl groups, showed enhanced reactivity for the chlorination of both alcohols and carboxylic acids. elsevierpure.commahidol.ac.th

Table 2: Reactivity of Selected Chlorinating Agents with PPh₃

| Chlorinating Agent | Reactivity Enhancement | Reference |

| Trichloroacetonitrile (Cl₃CCN) | High | researchgate.net |

| Trichloroacetamide (Cl₃CCONH₂) | High | researchgate.net |

| Hexachloroacetone (Cl₃CCOCCl₃) | Moderate | researchgate.net |

Stereoselective Synthesis of Enantiopure or Diastereopure Forms of the Compound

The presence of a chiral center at the C-3 position, bonded to both the cyclopentyl group and a chlorine atom, means that this compound can exist as enantiomers. The synthesis of enantiopure or diastereopure forms of this compound is of significant interest, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity.

Achieving stereoselectivity in the synthesis of β-chloro acyl chlorides presents a considerable challenge. One relevant area of research is the stereoselective synthesis of β-lactams. For instance, a study has reported the highly stereospecific synthesis of trans-3-chloro-β-lactams from the reaction of imines with chloroacetyl chloride. researchgate.netresearchgate.net This reaction proceeds with high stereocontrol, suggesting that under specific conditions, the formation of a C-Cl bond at a β-position can be directed. However, the direct application of this methodology to the synthesis of this compound would require significant adaptation, as the starting materials and reaction mechanism are different.

The development of enantioselective chlorination reactions is an active area of research. While direct enantioselective chlorination of a pre-existing cyclopentyl-substituted propanoic acid derivative at the C-3 position is a complex transformation, catalytic asymmetric methods are being explored for similar systems. These methods often involve the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers in a racemic mixture. acs.org Further research is needed to develop a viable stereoselective route to enantiopure this compound.

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. acs.orgbeilstein-journals.org The synthesis of acyl chlorides, which often involves highly reactive and hazardous reagents like thionyl chloride and phosgene (B1210022), is particularly well-suited for flow chemistry. gspchem.comresearchgate.net

The key benefits of employing flow chemistry for the synthesis of this compound include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risk associated with handling hazardous materials and controlling highly exothermic reactions. acs.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher selectivity. beilstein-journals.org

Process Intensification: Flow chemistry enables the integration of reaction, workup, and purification steps into a single continuous process, significantly reducing production time and plant footprint.

On-Demand Generation of Reagents: Hazardous reagents can be generated in situ and consumed immediately, avoiding the need for storage and transport. For example, flow systems have been developed for the on-demand generation of thionyl fluoride (B91410) from thionyl chloride. acs.orgnih.gov

A study on the continuous flow production of the related compound, 3-chloropropionyl chloride, demonstrated the potential of this technology. By using oxalyl chloride under solvent-free conditions in a microreactor, near-equimolar amounts of the carboxylic acid and chlorinating agent could be used, achieving nearly full conversion within minutes.

Sustainable and Green Chemistry Principles in the Compound's Production

The principles of green and sustainable chemistry are increasingly influencing the design of chemical manufacturing processes. The production of specialty chemicals like this compound can be made more environmentally friendly by adhering to these principles. nih.govspglobal.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net The use of catalytic systems, rather than stoichiometric reagents, is a key strategy for improving atom economy.

Use of Safer Chemicals: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes choosing less hazardous chlorinating agents and solvents. For example, replacing highly toxic phosgene with alternatives like triphosgene (B27547) or cyanuric chloride can significantly improve the safety profile of the process.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Flow chemistry can contribute to energy efficiency by improving heat transfer and reducing reaction times. gspchem.com

Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce waste generation. A patent for a related compound describes a one-step synthesis of 3-chloropropionyl chloride from acrylic acid and thionyl chloride, effectively utilizing the hydrogen chloride byproduct in the reaction. acs.orggoogle.com The use of recyclable catalysts, such as resin-bound reagents, also contributes to waste reduction. benthamdirect.com

Elucidation of Reactivity and Reaction Pathways of 3 Chloro 3 Cyclopentylpropionyl Chloride

Acylation Reactions with Oxygen-Centered Nucleophiles

3-Chloro-3-cyclopentylpropionyl chloride readily reacts with alcohols and phenols to form the corresponding esters. vandemark.com This reaction, a classic example of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. The general reaction is as follows:

R-OH + Cl-C(=O)-CH(Cl)-Cyclopentyl → R-O-C(=O)-CH(Cl)-Cyclopentyl + HCl

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride that is formed. pressbooks.pub This prevents the protonation of the alcohol and shifts the equilibrium towards the product side. The reactivity of the alcohol or phenol (B47542) will depend on its nucleophilicity and steric bulk.

Table 1: Representative Esterification Reactions

| Alcohol/Phenol | Product |

|---|---|

| Methanol | Methyl 3-chloro-3-cyclopentylpropionate |

| Ethanol | Ethyl 3-chloro-3-cyclopentylpropionate |

The reaction of this compound with a carboxylate salt or a carboxylic acid leads to the formation of an anhydride (B1165640). If the reacting carboxylate is derived from a different carboxylic acid, a mixed anhydride is produced. pressbooks.pub

R-COO⁻ + Cl-C(=O)-CH(Cl)-Cyclopentyl → R-C(=O)-O-C(=O)-CH(Cl)-Cyclopentyl + Cl⁻

This reaction is a useful method for activating carboxylic acids for further transformations. The formation of anhydrides from dicarboxylic acids by reaction with reagents like thionyl chloride has been observed to sometimes occur during the synthesis of the corresponding acyl chlorides. rsc.org

Reactions with Nitrogen-Centered Nucleophiles

This compound reacts with ammonia, primary amines, and secondary amines to yield amides. vandemark.com This aminolysis reaction is a robust and widely used method for the formation of C-N bonds.

R₂NH + Cl-C(=O)-CH(Cl)-Cyclopentyl → R₂N-C(=O)-CH(Cl)-Cyclopentyl + HCl

Due to the formation of HCl, two equivalents of the amine are generally required: one to act as the nucleophile and the second to neutralize the acid byproduct. pressbooks.pub Alternatively, one equivalent of the amine can be used along with a non-nucleophilic base.

Table 2: Representative Aminolysis Reactions

| Amine | Product |

|---|---|

| Ammonia | 3-Chloro-3-cyclopentylpropionamide |

| Methylamine | N-Methyl-3-chloro-3-cyclopentylpropionamide |

Amidation with Ammonia and Primary/Secondary Amines

The reaction of this compound with ammonia, primary amines, or secondary amines proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the corresponding N-substituted-3-chloro-3-cyclopentylpropanamide.

The general reaction proceeds as follows: the amine's lone pair of electrons attacks the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled. An excess of the amine or the presence of a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct that is formed. mdpi.com

Table 1: Representative Amidation Reactions of this compound

| Amine Reactant | Product | Reaction Conditions |

| Ammonia (NH₃) | 3-Chloro-3-cyclopentylpropanamide | Typically in an aqueous or organic solvent at low temperatures. |

| Primary Amine (R-NH₂) | N-Alkyl-3-chloro-3-cyclopentylpropanamide | Often in aprotic solvents like dichloromethane (B109758) or diethyl ether, sometimes with a base like triethylamine. |

| Secondary Amine (R₂NH) | N,N-Dialkyl-3-chloro-3-cyclopentylpropanamide | Similar conditions to primary amines, may require slightly elevated temperatures depending on the amine's steric hindrance. |

Note: This table represents expected products based on general acyl chloride reactivity.

Synthesis of Nitrogen-Containing Heterocycles

The amides formed from the reaction of this compound with amines can serve as precursors for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization can occur, where the nitrogen of the amide or a substituent on the nitrogen attacks the carbon atom bearing the chlorine. This process can lead to the formation of various heterocyclic rings, such as γ-lactams or other substituted ring systems. rsc.org

For instance, an N-aryl amide derivative could potentially undergo an intramolecular cyclization to form an oxindole (B195798) derivative, a privileged scaffold in medicinal chemistry. rsc.org The specific conditions for such cyclizations, including the choice of base and solvent, would be critical in directing the reaction towards the desired heterocyclic product.

Carbon-Carbon Bond Forming Reactions

Friedel-Crafts Acylation with Aromatic Substrates

This compound is an effective acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can react with aromatic compounds to introduce the 3-chloro-3-cyclopentylpropanoyl group onto the aromatic ring. sigmaaldrich.comlibretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.org

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to an arenium ion intermediate. Deprotonation of the arenium ion restores the aromaticity and yields the final aryl ketone product. sigmaaldrich.com

Table 2: Predicted Products of Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Major Product(s) | Catalyst |

| Benzene | 1-Phenyl-3-chloro-3-cyclopentylpropan-1-one | AlCl₃ |

| Toluene (B28343) | 1-(p-tolyl)-3-chloro-3-cyclopentylpropan-1-one and 1-(o-tolyl)-3-chloro-3-cyclopentylpropan-1-one | AlCl₃ |

| Anisole | 1-(4-methoxyphenyl)-3-chloro-3-cyclopentylpropan-1-one | AlCl₃ |

Note: The regioselectivity of the reaction with substituted benzenes is governed by the nature of the substituent on the aromatic ring.

Reactions with Organometallic Reagents (e.g., Gilman, Grignard Reagents)

The reaction of this compound with organometallic reagents provides a direct route to ketones and alcohols. The choice of the organometallic reagent is crucial in determining the final product.

Gilman Reagents (Lithium Dialkylcuprates): These less reactive organometallic reagents are ideal for the synthesis of ketones from acyl chlorides. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com They react selectively with the acyl chloride function to replace the chlorine with an alkyl or aryl group, and the reaction typically stops at the ketone stage. chemistrysteps.com

Grignard Reagents (Organomagnesium Halides): Grignard reagents are more reactive and will typically add to the acyl chloride twice. chemistrysteps.comyoutube.com The initial reaction forms a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.

Table 3: Reactivity with Organometallic Reagents

| Organometallic Reagent | Intermediate Product | Final Product (after workup) |

| Gilman Reagent (R'₂CuLi) | Ketone (R'-CO-CH₂-CHCl-Cyclopentyl) | Ketone |

| Grignard Reagent (R'MgX) | Ketone | Tertiary Alcohol (R'₂C(OH)-CH₂-CHCl-Cyclopentyl) |

Note: R' represents the alkyl or aryl group from the organometallic reagent.

Role in Ketene (B1206846) Generation and Subsequent Cycloaddition Reactions

In the presence of a non-nucleophilic base, such as triethylamine, this compound can undergo dehydrochlorination to form a highly reactive ketene intermediate, specifically cyclopentyl(chloro)ketene. Ketenes are valuable synthons in organic chemistry, known for their ability to participate in [2+2] cycloaddition reactions.

This generated ketene can be trapped in situ with various alkenes or cyclopentadiene (B3395910) to yield cyclobutanone (B123998) derivatives. The high reactivity of halogen-substituted ketenes makes them useful in constructing complex cyclic systems. mdpi.com

Reduction Chemistry: Formation of Aldehydes and Primary Alcohols

The acyl chloride group of this compound can be selectively reduced to either an aldehyde or a primary alcohol using appropriate reducing agents.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) is a common reagent for this transformation, converting acyl chlorides to aldehydes efficiently at low temperatures. masterorganicchemistry.com

Reduction to Primary Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride all the way to the corresponding primary alcohol, 3-chloro-3-cyclopentylpropan-1-ol. sci-hub.sescielo.br These reagents provide a hydride source that will first form the aldehyde, which is then immediately further reduced to the alcohol.

Table 4: Reduction Products of this compound

| Reducing Agent | Product |

| Lithium tri-tert-butoxyaluminum hydride | 3-Chloro-3-cyclopentylpropanal |

| Lithium aluminum hydride (LiAlH₄) | 3-Chloro-3-cyclopentylpropan-1-ol |

| Sodium borohydride (NaBH₄) | 3-Chloro-3-cyclopentylpropan-1-ol |

Impact of the 3-Chloro and Cyclopentyl Substituents on the General Reactivity Profile

Acyl chlorides are among the most reactive derivatives of carboxylic acids. savemyexams.comwikipedia.org Their high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl group, which polarizes the carbon-oxygen double bond and enhances the positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. mhmedical.com The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. mhmedical.com

The substituents at the 3-position, while not directly attached to the carbonyl carbon, exert their influence through the carbon framework. The 3-chloro and cyclopentyl groups in this compound each contribute distinct electronic and steric effects that modulate the compound's reactivity.

Electronic Effects:

The primary electronic influence of the chlorine atom at the 3-position is its strong inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain, leading to a decrease in electron density at the carbonyl carbon. This further enhances the inherent electrophilicity of the acyl chloride, making it more reactive towards nucleophiles compared to an unsubstituted propionyl chloride.

In contrast, the cyclopentyl group is generally considered to be weakly electron-donating (+I effect) due to the alkyl nature of the ring. This effect would slightly counteract the electron-withdrawing influence of the 3-chloro substituent. However, the inductive effect of the chlorine atom is significantly stronger and is expected to dominate the electronic landscape of the molecule.

A comparative analysis of the electronic effects of relevant substituents on the reactivity of acyl chlorides is presented in the table below. While specific data for this compound is not available, the general principles can be inferred.

| Substituent at C-3 | Electronic Effect | Expected Impact on Carbonyl Electrophilicity | Expected Reactivity Relative to Propionyl Chloride |

| Hydrogen (in Propionyl chloride) | Neutral (Reference) | Baseline | Reference |

| Chlorine (in 3-Chloropropionyl chloride) | Strong -I | Increased | Higher |

| Cyclopentyl (in 3-Cyclopentylpropionyl chloride) | Weak +I | Slightly Decreased | Slightly Lower |

| Chlorine and Cyclopentyl (in this compound) | Dominant -I from Chlorine | Increased | Higher |

Steric Effects:

The cyclopentyl group at the 3-position introduces significant steric bulk in the vicinity of the reactive center. While not directly attached to the carbonyl group, its presence can hinder the approach of nucleophiles, particularly bulky ones. This steric hindrance can raise the activation energy of the nucleophilic addition step, thereby slowing down the reaction rate. The "envelope" and "half-chair" conformations of the cyclopentyl ring can also influence the steric environment around the molecule. stackexchange.com The flexibility of the cyclopentyl ring is greater than that of a cyclopropyl (B3062369) or cyclobutyl ring but less than that of a cyclohexyl ring, which can affect how it sterically shields the reaction center. stackexchange.commsu.edu

The following table summarizes the expected impact of these substituents on the general reactivity profile.

| Feature | 3-Chloro Substituent | Cyclopentyl Substituent | Combined Effect |

| Electronic Effect | Strongly electron-withdrawing (-I) | Weakly electron-donating (+I) | Predominantly electron-withdrawing, increasing reactivity. |

| Steric Effect | Moderate steric hindrance | Significant steric hindrance | Substantial steric hindrance, decreasing reactivity. |

Applications of 3 Chloro 3 Cyclopentylpropionyl Chloride in Complex Molecule Synthesis

Utility as a Key Building Block in Multi-Step Organic Transformations

3-Cyclopentylpropionyl chloride is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive acyl chloride group and a stable, lipophilic cyclopentyl moiety, allows for its incorporation into a wide array of complex molecules. The acyl chloride is a highly reactive functional group, making the compound an excellent acylating agent. ontosight.ai

The primary utility of 3-Cyclopentylpropionyl chloride stems from its ability to participate in fundamental organic reactions that form new carbon-heteroatom and carbon-carbon bonds. These transformations are cornerstones of multi-step synthetic pathways targeting pharmaceuticals and other high-value chemicals. ontosight.ai Key reactions include:

Amidation: It readily reacts with primary and secondary amines to form corresponding amides. This reaction is crucial for building peptide-like structures or introducing the cyclopentylpropionyl scaffold into nitrogen-containing molecules. ontosight.ai

Esterification: In the presence of alcohols, it forms esters, which are prevalent in biologically active compounds and can also serve as protecting groups or prodrugs in pharmaceutical applications. ontosight.ai

Friedel-Crafts Acylation: This compound can be used to introduce the 3-cyclopentylpropanoyl group onto aromatic rings in the presence of a Lewis acid catalyst. ontosight.ai This carbon-carbon bond-forming reaction is a powerful tool for elaborating aromatic substrates.

The combination of a reactive functional group with a specific hydrocarbon tail makes 3-Cyclopentylpropionyl chloride a strategic choice for chemists aiming to introduce the unique steric and electronic properties of the cyclopentylpropyl group into a target molecule.

Table 1: Key Transformations of 3-Cyclopentylpropionyl Chloride

| Reaction Type | Reactant | Functional Group Formed | Significance |

|---|---|---|---|

| Amidation | Amine (R-NH₂) | Amide | Synthesis of pharmaceutical and biologically active compounds. ontosight.ai |

| Esterification | Alcohol (R-OH) | Ester | Production of flavors, fragrances, and pharmaceutical agents. ontosight.ai |

Strategic Integration into Asymmetric Synthesis Campaigns

The direct use of 3-Cyclopentylpropionyl chloride as a chiral auxiliary or a catalyst in asymmetric synthesis is not prominently documented in scientific literature. As an achiral molecule, it cannot itself induce stereoselectivity. However, it is a valuable component in broader asymmetric synthesis campaigns where chirality is introduced through other means.

In these strategies, 3-Cyclopentylpropionyl chloride serves as an achiral building block that is coupled with a chiral substrate or an intermediate that has already been rendered enantiomerically pure. For instance, it can be used to acylate a chiral amine or alcohol without affecting the existing stereocenter. The cyclopentyl group can provide steric bulk that may influence the diastereoselectivity of subsequent reactions at other sites in the molecule. While the compound is a participant, the strategic control of stereochemistry relies on other elements of the synthesis, such as chiral catalysts, reagents, or previously established stereocenters.

Synthesis of Biologically Relevant Scaffolds Incorporating the Cyclopentyl and Propionyl Moieties

A significant application of 3-Cyclopentylpropionyl chloride is its use as a synthetic intermediate for molecules of high biological and pharmaceutical relevance. chemicalbook.com The cyclopentylpropyl scaffold it provides is a key structural feature in several classes of active compounds.

Notable examples include its documented use in the synthesis of:

Inhibitors of 17β-Hydroxysteroid Dehydrogenase (17β-HSD): It is a reported intermediate in the synthesis of a new family of inhibitors for type 3 17β-HSD. chemicalbook.comlookchem.com This enzyme family is involved in the metabolism of steroid hormones, making its inhibitors potential therapeutic agents for hormone-dependent conditions. nih.govnih.gov

Boronic Acid Derivatives: The compound has been used to synthesize 3-cyclopentylpropanamido)methylboronic acid. lookchem.comsigmaaldrich.com Boronic acids and their derivatives are an important class of compounds in medicinal chemistry, known for their roles as enzyme inhibitors and as coupling partners in carbon-carbon bond-forming reactions.

Steroid Esters: It is a key reagent in the synthesis of well-known pharmaceutical steroids like Testosterone cypionate and Hydrocortisone cypionate. In these syntheses, the acyl chloride reacts with a hydroxyl group on the steroid nucleus to form a long-acting ester prodrug.

Table 2: Examples of Biologically Relevant Compounds Derived from 3-Cyclopentylpropionyl Chloride

| Compound Class | Specific Example | Biological Relevance | Source(s) |

|---|---|---|---|

| Enzyme Inhibitors | Type 3 17β-HSD Inhibitors | Treatment of hormone-dependent diseases. | chemicalbook.comlookchem.com |

| Boronic Acid Derivatives | 3-cyclopentylpropanamido)methylboronic acid | Enzyme inhibition, synthetic chemistry. | lookchem.comsigmaaldrich.com |

| Steroid Esters | Testosterone cypionate | Androgen replacement therapy. | chemdad.com |

Design and Synthesis of Advanced Chemical Intermediates for Pharmaceutical and Agrochemical Research

Beyond its direct use in synthesizing final drug products, 3-Cyclopentylpropionyl chloride is a foundational material for creating more complex, advanced chemical intermediates. nbinno.com Its reactivity allows chemists to readily attach the cyclopentylpropyl motif to other molecular fragments, generating novel structures for screening in pharmaceutical and agrochemical research programs. researchgate.net

The lipophilic nature of the cyclopentyl group combined with the reactive handle of the propionyl chloride chain makes it an ideal starting point for building libraries of compounds. By reacting it with various nucleophiles (amines, alcohols, thiols, etc.), researchers can rapidly generate a diverse set of derivatives. These derivatives can then be further functionalized or tested for biological activity. For example, it is a precursor for intermediates such as 4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid and the ethyl ester of β-oxo-cyclopentanepentanoic acid, which can be used in further synthetic elaborations.

Development of Novel Synthetic Routes to Substituted Cyclopentanone (B42830) Derivatives

While 3-Cyclopentylpropionyl chloride is a carrier of a cyclopentyl group, its application in synthetic routes designed to produce new substituted cyclopentanone rings is not a well-documented area of its chemistry. The synthesis of cyclopentanones typically involves intramolecular reactions such as Dieckmann condensation of dicarboxylic acid esters or the Nazarov cyclization of divinyl ketones. organic-chemistry.org

The structure of 3-Cyclopentylpropionyl chloride does not lend itself readily to these classical ring-forming strategies. An intramolecular Friedel-Crafts acylation, for instance, would require acylation of the attached cyclopentyl ring itself—a process that would lead to a strained, fused bicyclic system and is not a common transformation for this substrate. Therefore, while it is an essential reagent for introducing a cyclopentyl-containing side chain, its role in constructing new cyclopentanone cores appears limited based on available scientific literature.

Advanced Analytical and Spectroscopic Methodologies for Research Studies

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., IR, NMR)

In situ spectroscopy is indispensable for monitoring chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction. spectroscopyonline.com This is particularly crucial for reactive compounds like acyl chlorides, where traditional offline analysis can be compromised by sample degradation. mt.com

Infrared (IR) Spectroscopy: Fourier-transform IR (FTIR) spectroscopy is a powerful tool for real-time monitoring of reactions involving 3-Chloro-3-cyclopentylpropionyl chloride. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, characteristic vibrational frequencies of functional groups can be tracked over time. mt.com For instance, in the synthesis of an amide from an acid chloride, the disappearance of the acid chloride's carbonyl stretch (typically around 1780-1815 cm⁻¹) and the appearance of the amide's carbonyl stretch (around 1650-1680 cm⁻¹) can be monitored continuously. mt.com This allows for the precise determination of reaction initiation, conversion rates, and endpoint. mt.com The use of specialized flow cells, such as the ReactIR flow cell, has further adapted this technology for continuous flow chemistry, enabling mechanistic investigations and quantitative measurements. cam.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information during a reaction. kyoto-u.ac.jp It can simultaneously characterize reactants, products, and transient intermediates, offering a comprehensive view of the reaction mechanism. kyoto-u.ac.jpresearchgate.net For chlorination reactions, in situ NMR can track the disappearance of a proton signal at a specific chemical shift and the appearance of a new signal corresponding to the chlorinated product. lookchem.com This technique has been successfully used to study the hydrothermal decomposition of chlorinated organic compounds, identifying intermediates and determining reaction kinetics. kyoto-u.ac.jpresearchgate.net While challenges exist in applying this technique to large-scale industrial processes, advancements in compact NMR spectrometers are making it more accessible for online reaction monitoring. lookchem.com

Table 1: Illustrative In Situ IR Monitoring Data for a Hypothetical Reaction

| Species | Functional Group | Characteristic IR Frequency (cm⁻¹) | Observation During Reaction |

| 3-Cyclopentylpropionic acid | Carboxylic acid C=O | 1700-1725 | Decreases |

| Thionyl chloride | S=O | ~1240 | Decreases |

| This compound | Acid chloride C=O | 1780-1815 | Appears and then decreases |

| Amide Product | Amide C=O | 1650-1680 | Increases |

Note: The data in this table is illustrative and based on typical IR frequencies for the respective functional groups. mt.com

Chromatographic Methods for Separation and Quantification in Complex Reaction Mixtures

Beyond simple purity checks, advanced chromatographic techniques are essential for separating and quantifying this compound and its related substances within complex reaction matrices. acs.org This is particularly important when dealing with closely related halogenated isomers or dehalogenation impurities that can be difficult to resolve. acs.orgresearchgate.net

Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant advantages in terms of resolution, speed, and sensitivity for separating complex mixtures of halogenated compounds. nih.gov The use of columns with different stationary phases, such as pentafluorophenyl (PFP) phases, has proven effective in resolving halogen-containing pharmaceuticals from their dehalogenated counterparts. acs.orgnih.gov A systematic approach involving the screening of various columns and mobile phase combinations can lead to the development of robust methods for quantifying impurities. nih.gov

Two-Dimensional Gas Chromatography (GCxGC): For highly complex volatile and semi-volatile mixtures, two-dimensional gas chromatography (GCxGC) provides a much greater peak capacity and resolving power than single-column GC. chromatographyonline.com In GCxGC, the effluent from a primary column is subjected to a second, different column for further separation. This technique is particularly useful for separating isomers and congeners of halogenated organic compounds, which often co-elute in one-dimensional chromatography. chromatographyonline.com

Table 2: Example Chromatographic Conditions for Separation of Halogenated Compounds

| Parameter | UHPLC | GCxGC |

| Column Type | Hypersil Gold PFP (1.9 µm) nih.gov | 1st Dimension: Non-polar; 2nd Dimension: Polar |

| Mobile/Carrier Gas | Acetonitrile/Methanol with acidic modifiers nih.gov | 1st Dimension: Helium; 2nd Dimension: Helium |

| Detector | UV or Mass Spectrometry | ECD or TOF-MS chromatographyonline.com |

| Application | Separation of halogenated isomers and impurities. nih.gov | Analysis of complex mixtures of halogenated organics. chromatographyonline.com |

Note: This table provides examples of advanced chromatographic conditions and is based on published methods for similar classes of compounds. nih.govchromatographyonline.com

Mass Spectrometry for Identification of Transient Intermediates and Byproducts in Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive technique for the identification of transient intermediates and byproducts, which is crucial for elucidating reaction mechanisms. mdpi.com The ability to detect low-abundance species makes MS particularly valuable for studying reactions involving reactive molecules like this compound.

Electrospray Ionization (ESI-MS): ESI-MS allows for the gentle ionization of molecules directly from the solution phase, making it ideal for detecting reactive intermediates that might not survive harsher ionization methods. mdpi.com In studies of acylation reactions, ESI-MS has been used to identify acylated intermediates, providing direct evidence for proposed reaction pathways. mdpi.com Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, providing structural information that helps to confirm their identity. nih.gov

Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI): Ambient ionization techniques like DART and DESI allow for the direct analysis of reaction mixtures with minimal sample preparation. This can be particularly advantageous for identifying short-lived intermediates that might decompose during chromatographic separation.

Table 3: Hypothetical Mass Spectrometry Data for Mechanistic Studies

| m/z (Daltons) | Proposed Species | Role in Reaction |

| 176.65 | [M+H]⁺ of this compound | Reactant/Product |

| 141.20 | [M-Cl]⁺ | Fragment/Intermediate |

| 194.68 | [M+H₂O-HCl]⁺ | Hydrolysis Product |

| 202.71 | [M+CH₃OH-HCl]⁺ | Methanolysis Product |

Note: This table presents hypothetical m/z values for plausible species in a reaction involving this compound and is for illustrative purposes.

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Due to the presence of a chiral center at the carbon bearing the chlorine atom and the flexible nature of the cyclopentane (B165970) ring, advanced NMR techniques are essential for the complete stereochemical assignment and conformational analysis of this compound.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are critical. These experiments can reveal through-space proximities between protons, which can help in determining the relative configuration of substituents on the cyclopentane ring.

Conformational Analysis: The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly the envelope and twist forms. youtube.com The conformation of the ring can be inferred from the magnitude of the vicinal proton-proton coupling constants (³JHH). capes.gov.br These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these couplings, it is possible to determine the preferred conformation of the cyclopentane ring and the orientation of the propionyl chloride side chain. capes.gov.bracs.org

Table 4: Representative Proton NMR Data for Conformational Analysis of a Substituted Cyclopentane

| Proton Pair | Dihedral Angle (°) (Envelope) | Dihedral Angle (°) (Twist) | Expected ³JHH (Hz) (Envelope) | Expected ³JHH (Hz) (Twist) |

| H_axial - H_axial | ~180 | Variable | 8-13 | Variable |

| H_axial - H_equatorial | ~60 | Variable | 2-5 | Variable |

| H_equatorial - H_equatorial | ~60 | Variable | 2-5 | Variable |

Note: This table provides typical ranges for vicinal coupling constants in cyclopentane systems and is for illustrative purposes. Actual values depend on the specific substitution pattern and electronegativity of substituents. capes.gov.br

Theoretical and Computational Chemistry Studies of 3 Chloro 3 Cyclopentylpropionyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-chloro-3-cyclopentylpropionyl chloride. Methods such as Density Functional Theory (DFT) are commonly employed to determine the electronic structure and various reactivity descriptors. These descriptors help in predicting the molecule's reactivity and stability.

For a representative acyl chloride, key calculated properties would include molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The electrostatic potential map would reveal the distribution of charge, highlighting electrophilic and nucleophilic sites. In this compound, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for an Acyl Chloride

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, which are often difficult to determine experimentally. For acyl chlorides like this compound, common reactions include nucleophilic acyl substitution. chemguide.co.uk DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

For instance, the reaction of an acyl chloride with an alcohol to form an ester proceeds through a tetrahedral intermediate. chemguide.co.uk Computational modeling can determine the activation energies for each step of this mechanism. A study on the formation of α-chlorinated acid chlorides using DFT has shown that such reactions can proceed through competing pathways with multiple activation barriers. researchgate.net Similar methodologies could be applied to model the reactions of this compound.

Table 2: Representative Calculated Activation Energies for Nucleophilic Acyl Substitution

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Nucleophilic Attack | 12.5 | Formation of the tetrahedral intermediate. |

| Chloride Elimination | 5.8 | Collapse of the intermediate to form the product. |

Prediction of Stereoselectivity and Regioselectivity in New Reactions

The presence of a chiral center, as in this compound, means that its reactions can be stereoselective. Computational methods are increasingly used to predict the stereochemical outcome of reactions. nih.govresearchgate.net This is particularly relevant in asymmetric catalysis.

By modeling the transition states leading to different stereoisomers, the relative activation energies can be calculated. The transition state with the lower activation energy will correspond to the major product, allowing for the prediction of the enantiomeric or diastereomeric excess. Machine learning models, trained on datasets of reactions with known outcomes, are also emerging as a powerful tool for predicting stereoselectivity with high accuracy. arxiv.orgnih.govarxiv.org These models use molecular descriptors of the reactants, catalyst, and solvent to make predictions. arxiv.org

Table 3: Representative Prediction of Stereoselectivity in a Catalytic Reaction

| Catalyst | Transition State Energy (R) (kcal/mol) | Transition State Energy (S) (kcal/mol) | Predicted Major Isomer |

| Chiral Catalyst A | 15.2 | 16.8 | R |

| Chiral Catalyst B | 17.1 | 15.9 | S |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Catalyst Interactions

While quantum chemical calculations provide insights into the properties of isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, providing a picture of solute-solvent interactions, conformational changes, and the dynamics of interactions with a catalyst. nih.govnih.gov

For this compound, MD simulations could be used to understand how the solvent shell influences its reactivity. For example, a study on the photodissociation of propionyl chloride highlighted the significant effect of the surrounding matrix on the reaction pathway. nih.gov In the context of catalysis, MD simulations can reveal how the substrate binds to the active site of a catalyst and the conformational changes that occur during the reaction.

Table 4: Representative Data from Molecular Dynamics Simulation of a Solvated Molecule

| Property | Simulation Result | Significance |

| Radial Distribution Function (g(r)) of Water around Carbonyl Carbon | Peak at 3.5 Å | Shows the structure of the first solvation shell. |

| Self-Diffusion Coefficient | 1.8 x 10⁻⁵ cm²/s | Measures the mobility of the molecule in the solvent. |

| Residence Time of Solvent at Active Site | 50 ps | Indicates the stability of the solvent interaction with a specific molecular site. |

Emerging Research Directions and Future Prospects for 3 Chloro 3 Cyclopentylpropionyl Chloride Chemistry

Exploration of Mechanochemical Activation for Enhanced Reactivity and Selectivity

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a significant departure from traditional solvent-based methods. This technique can lead to unique reactivity, reduced reaction times, and a dramatic decrease in solvent waste. For a compound like 3-Chloro-3-cyclopentylpropionyl chloride, mechanochemical activation represents a promising, yet unexplored, avenue for research.

Future studies could investigate standard transformations of the acyl chloride group, such as amidation or esterification, under solvent-free or liquid-assisted grinding (LAG) conditions. The high-energy environment within a ball mill could potentially overcome the activation barrier for reactions with less nucleophilic partners or enable reactions at lower bulk temperatures than conventional heating. A key research question would be whether the mechanochemical approach can offer selectivity between the acyl chloride and the alkyl chloride functionalities. It is conceivable that specific mineral or polymer-based grinding auxiliaries could preferentially interact with one part of the molecule, directing the reaction pathway.

A hypothetical research project could compare the efficacy of mechanochemistry versus a standard solution-phase reaction for the synthesis of a new amide derivative. The data collected would be pivotal in demonstrating the advantages of this green chemistry technique.

Table 1: Hypothetical Comparison of Synthetic Methods for Amidation

| Parameter | Standard Solution-Phase | Mechanochemical (Ball Milling) |

| Solvent | Dichloromethane (B109758) (DCM) | None / Minimal (LAG) |

| Temperature | Room Temperature | Ambient (internal temp may vary) |

| Reaction Time | 4 - 6 hours | 30 - 60 minutes |

| Reagent Ratio | 1.2 eq. Amine | 1.05 eq. Amine |

| Workup | Liquid-liquid extraction, column chromatography | Direct extraction of product from mill |

| Hypothetical Yield | 85% | 92% |

| E-Factor (Waste/Product) | High | Low |

This comparative data would highlight potential improvements in efficiency and environmental impact, justifying further exploration into the mechanochemical reactivity of this compound.

Integration into Photochemical and Electrochemical Synthetic Strategies

Photoredox and electrochemical catalysis have revolutionized the construction of complex molecules by providing novel pathways for bond formation under mild conditions. The integration of this compound into these strategies could unlock new synthetic possibilities.

Photochemical Prospects: The tertiary alkyl chloride moiety, while generally less reactive than the acyl chloride in polar reactions, could be a target for photochemical activation. Single-electron transfer (SET) from a suitable photosensitizer could lead to the formation of a tertiary radical at the cyclopentyl ring. This radical intermediate could then participate in a variety of transformations, such as Giese additions to electron-deficient alkenes or cross-coupling reactions, which are otherwise difficult to achieve.

Electrochemical Strategies: Electrosynthesis offers a reagent-free method for oxidation and reduction. The carbonyl group of the acyl chloride could potentially be reduced electrochemically to generate an acyl radical. rsc.org More interestingly, the carbon-chlorine bonds present distinct opportunities. The C-Cl bond of the acyl chloride could be targeted for reductive coupling, while the tertiary C-Cl bond could be reduced at a different potential to form a carbanion or radical, enabling precise, potential-controlled sequential reactions. rsc.org Research in this area would involve detailed cyclic voltammetry studies to determine the reduction potentials of the two distinct C-Cl bonds and subsequently design selective synthetic transformations.

Development of Supported Reagents and Catalysts for Heterogeneous Transformations

To improve handling, recyclability, and integration into continuous flow systems, this compound could be immobilized onto a solid support. This creates a heterogeneous reagent that can be easily separated from the reaction mixture by simple filtration, streamlining the purification process.

The highly reactive acyl chloride handle is ideal for covalent attachment to various solid supports functionalized with nucleophilic groups, such as hydroxylated silica (B1680970) gel, polystyrene resins bearing amino groups (e.g., Merrifield resin), or even nanostructured materials like functionalized carbon nanotubes. Once immobilized, the pendant cyclopentyl chloride group would be available for subsequent chemical modification. This approach transforms the molecule into a versatile linker or a functional building block for solid-phase synthesis. Furthermore, developing a continuous flow process using a packed-bed reactor filled with this supported reagent could offer a safe and highly efficient method for performing reactions. nih.gov

Table 2: Potential Solid Supports for Immobilization

| Support Material | Functional Group | Linkage Type | Potential Application |

| Silica Gel | Silanol (-OH) | Silyl Ester | Heterogeneous catalyst precursor |

| Polystyrene Resin | Amine (-NH2) | Amide | Solid-phase organic synthesis |

| Cellulose | Hydroxyl (-OH) | Ester | Functionalized biopolymer |

| Graphene Oxide | Hydroxyl, Carboxyl | Ester, Anhydride (B1165640) | Advanced composite material |

Potential in Materials Science and Polymer Chemistry as a Functionalizing Agent

The dual functionality of this compound makes it an excellent candidate as a functionalizing agent for polymers and surfaces. The acyl chloride can react readily with polymers containing hydroxyl or amine groups (e.g., polyvinyl alcohol, polyethyleneimine), grafting the cyclopentyl chloride moiety onto the polymer backbone.

This initial functionalization step introduces a new reactive site—the tertiary alkyl chloride—which can be used for secondary modifications. For example, it could serve as an initiator for atom transfer radical polymerization (ATRP), allowing for the growth of new polymer chains from the modified backbone, creating complex graft copolymers. Alternatively, the chloride could be substituted via nucleophilic substitution to introduce a wide array of other functional groups, tailoring the material's properties for specific applications such as altering hydrophobicity, introducing biocompatible moieties, or adding fluorescent tags.

This two-step functionalization strategy offers a powerful platform for creating advanced materials with precisely engineered properties, a key goal in modern materials science.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Fields

The true potential of a versatile chemical building block is often realized at the intersection of different scientific disciplines. By leveraging the reactivity discussed, this compound could become a valuable tool in interdisciplinary research.

Biomedical Materials: By grafting this molecule onto a biocompatible polymer scaffold (like polylactic acid or cellulose) and subsequently modifying the alkyl chloride site, one could develop surfaces with specific properties. For instance, attaching quaternary ammonium (B1175870) salts could impart antimicrobial properties, while conjugating specific peptides could enhance cell adhesion for tissue engineering applications.

Analytical Chemistry: The molecule could be used to create novel stationary phases for chromatography. Immobilizing it onto silica particles (as described in 7.3) and then functionalizing the alkyl chloride could produce a unique separation medium for high-performance liquid chromatography (HPLC) with specialized selectivity.

Agrochemicals: The core structure could serve as a scaffold for the synthesis of new classes of pesticides or herbicides, where the cyclopentyl group and the propionyl linker are explored for their impact on biological activity and environmental persistence. lookchem.com

Future progress in these areas will depend on collaborative efforts between organic chemists, material scientists, biologists, and engineers, all focused on harnessing the unique chemical handles of this promising, yet under-explored, compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 3-Chloro-3-cyclopentylpropionyl chloride?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclopentane derivatives react with acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride group. Reaction optimization may include controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors. Immediate decontamination is required for spills (absorb with inert materials like sand).

- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C. Avoid exposure to moisture or heat sources due to its reactivity with water (risk of HCl release) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopentyl and acyl chloride moieties.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (expected m/z ≈ 175.97 for [M-Cl]⁺).

- Infrared (IR) Spectroscopy : Peaks at ~1800 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in acylation reactions using this compound?

- Methodological Answer :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) for selectivity and reduced side reactions.

- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize reactive intermediates.

- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 acyl chloride:substrate) to account for volatility losses.

- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and adjust parameters dynamically .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Methodological Answer :

- Stabilization : Add molecular sieves (3Å) to absorb residual moisture.

- Packaging : Use amber glass vials with PTFE-lined caps to limit light and humidity exposure.

- Quality Control : Periodically test purity via titration (e.g., AgNO₃ for free chloride ions) or Karl Fischer titration for water content .

Q. How do structural modifications of this compound impact its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electron-Withdrawing Effects : The cyclopentyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.

- Steric Hindrance : Substituents on the cyclopentane ring may reduce reaction rates; computational modeling (DFT) can predict steric/electronic effects.

- Experimental Validation : Compare kinetic data (e.g., pseudo-first-order rate constants) for derivatives with varying substituents .

Q. What computational methods are effective for predicting the stability of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) in aqueous environments.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) for decomposition reactions using software like Gaussian or ORCA.

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.